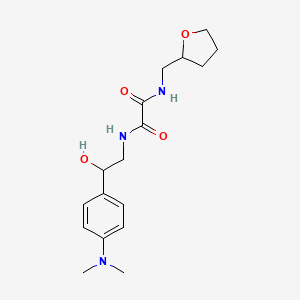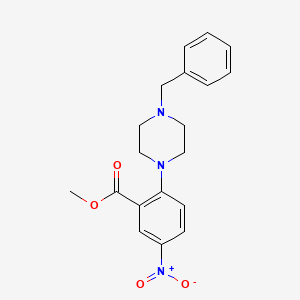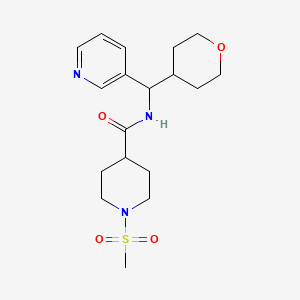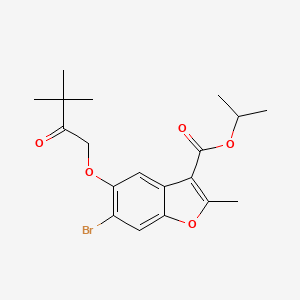
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.404. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques
The synthesis of complex molecules, including those containing dimethylamino functional groups and oxalamide structures, often employs innovative techniques to achieve desired properties or functionalities. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates a methodological approach to crafting molecules with specific biological activities, such as cyclooxygenase-2 inhibition, through crystal structure determination and molecular docking studies (Al-Hourani et al., 2016).
Crystal Structures
Understanding the crystal structures of chemically complex molecules is crucial for their application in drug design and material science. The detailed structural analysis, including bond lengths, angles, and intermolecular interactions, provides insights into the molecule's stability, reactivity, and potential interactions with biological targets or other materials (Al-Hourani et al., 2016).
Optical and Material Applications
Nonlinear Optical Properties
Certain dimethylamino-containing compounds exhibit significant nonlinear optical properties, which are critical for applications in optical limiting, photonic devices, and information processing. The study of metallophthalocyanines with peripheral and axial substitutions, including dimethylamino groups, highlights their potential in developing materials with tailored optical properties for advanced technological applications (Bıyıklıoğlu et al., 2019).
Biological Implications
Neurokinin-1 Receptor Antagonism
Compounds structurally related to the specified oxalamide have been explored for their potential in acting as neurokinin-1 receptor antagonists, highlighting their relevance in therapeutic applications for conditions like emesis and depression. The design and synthesis of such compounds involve considerations of water solubility, oral activity, and the ability to cross the blood-brain barrier, which are critical for clinical efficacy (Harrison et al., 2001).
Chemical Reactivity and Transformations
Selective Halogenation
The reactivity of certain dimethylamino-containing compounds towards selective halogenation of primary alcohols showcases the chemical versatility and potential applications of these molecules in synthetic organic chemistry, including drug synthesis and material processing (Gomez et al., 2000).
Eigenschaften
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-20(2)13-7-5-12(6-8-13)15(21)11-19-17(23)16(22)18-10-14-4-3-9-24-14/h5-8,14-15,21H,3-4,9-11H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPRJYKFUHRJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2CCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide](/img/structure/B2536631.png)


![6-chloro-5-methyl-N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2536634.png)
![1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2536636.png)
![N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2536639.png)
![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2536640.png)

![Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate](/img/structure/B2536643.png)
![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2536647.png)
![2-(2-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2536649.png)
